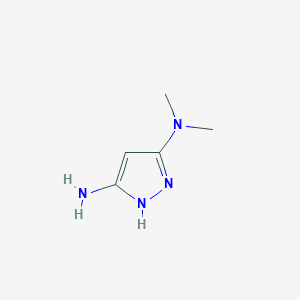

N5,N5-Dimethyl-1H-pyrazole-3,5-diamine

Description

Properties

IUPAC Name |

3-N,3-N-dimethyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9(2)5-3-4(6)7-8-5/h3H,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIHAZWTGZKYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N5,N5-Dimethyl-1H-pyrazole-3,5-diamine, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. Its synthesis is crucial for the development of novel compounds with potential therapeutic applications. This guide provides an in-depth, scientifically grounded overview of the most reliable and efficient synthesis of this compound. We will delve into the core reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss purification and characterization techniques, and address critical safety considerations. This document is designed to be a practical and authoritative resource for researchers in the field.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, analgesic, and antifungal properties.[1][2] The specific compound, this compound, serves as a versatile intermediate for creating more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of amino and dimethylamino groups offers multiple points for further chemical modification, making a robust synthesis of this precursor paramount.

Principal Synthetic Strategy: Cyclocondensation

The most direct and widely adopted method for synthesizing this compound involves the cyclocondensation reaction between an activated dinitrile, such as malononitrile , and an asymmetric hydrazine, specifically N,N-dimethylhydrazine .[3] This approach is favored for its high atom economy, accessibility of starting materials, and generally good yields.

Core Reaction: Malononitrile + N,N-Dimethylhydrazine → this compound

The reaction is typically facilitated by a base catalyst in a protic solvent like ethanol. The base deprotonates the active methylene group of malononitrile, initiating the cascade of events leading to the formation of the stable pyrazole ring.

Reaction Mechanism: A Step-by-Step Elucidation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the pyrazole ring proceeds through a well-established pathway:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of N,N-dimethylhydrazine attacks one of the nitrile carbons of malononitrile.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the terminal amino group attacks the second nitrile carbon.

-

Tautomerization: The cyclic intermediate then tautomerizes to form the stable aromatic pyrazole ring.

This sequence ensures the regioselective formation of the desired product.

Caption: Experimental workflow for the synthesis and purification process.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add malononitrile (1.0 eq). Dissolve it in absolute ethanol.

-

Catalyst Addition: Add sodium ethoxide solution (0.1 eq) to the stirred solution.

-

Hydrazine Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add N,N-dimethylhydrazine (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-18 hours).

-

Workup: Remove the solvent under reduced pressure. The resulting crude residue can then be purified.

-

Purification:

-

Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Column Chromatography: For higher purity, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a typical mobile phase.

-

-

Isolation: Collect the pure fractions (if using chromatography) and concentrate under vacuum to yield this compound as a solid.

Product Characterization: A Self-Validating System

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized. The following data serve as a benchmark for product identity and purity.

| Analysis Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | δ ~10.5 (br s, 1H, NH), ~5.5 (s, 2H, NH₂), ~4.8 (s, 1H, pyrazole C4-H), ~2.7 (s, 6H, N(CH₃)₂) ppm. |

| ¹³C NMR (DMSO-d₆) | δ ~158 (C5), ~155 (C3), ~75 (C4), ~40 (N(CH₃)₂) ppm. |

| Mass Spec (ESI+) | m/z = 127.1 [M+H]⁺ |

| Appearance | White to off-white crystalline solid. |

Note: NMR chemical shifts can vary slightly based on solvent and concentration.

Safety and Handling

Scientific integrity demands a commitment to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.

-

Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. [4]It can cause serious eye damage. Always handle in a well-ventilated fume hood. [4][5]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [4][5]* N,N-Dimethylhydrazine: A highly flammable liquid and vapor that is toxic if swallowed and fatal in contact with skin or if inhaled. [6]It is a suspected carcinogen. [6]All handling must be done in a fume hood using appropriate PPE. [6]Grounding of equipment is necessary to prevent static discharge. [6]* Sodium Ethoxide: A corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

Always have emergency shower and eye wash stations readily accessible. [5][6]Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The cyclocondensation of malononitrile and N,N-dimethylhydrazine provides an efficient and reliable pathway to this compound. By understanding the underlying mechanism, adhering to a detailed and validated protocol, and prioritizing safety, researchers can confidently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (URL: )

- SAFETY DATA SHEET - Chem Service for 1,1-Dimethylhydrazine. (URL: )

- SAFETY DATA SHEET - Fisher Scientific for Malononitrile. (URL: )

- Malononitrile - HAZARD SUMMARY by New Jersey Department of Health. (URL: )

- SAFETY DATA SHEET - Sigma-Aldrich for Malononitrile. (URL: )

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. (URL: [Link])

- SAFETY DATA SHEET - TCI Chemicals for Malononitrile. (URL: )

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

3(5)-aminopyrazole. Organic Syntheses Procedure. (URL: [Link])

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. (URL: [Link])

- [Ce(L-Pro)2]2 (Oxa)

-

Proposed mechanism of the reaction with malononitrile. ResearchGate. (URL: [Link])

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. (URL: [Link])

-

Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. (URL: [Link])

- Process for the preparation of 3-amino-5-methylpyrazole.

-

Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... ResearchGate. (URL: [Link])

-

The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc. (URL: [Link])

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

Sources

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of the 3,5-Diaminopyrazole Scaffold

A Note on the Target Compound: N5,N5-Dimethyl-1H-pyrazole-3,5-diamine

This guide addresses the chemical space surrounding the novel heterocyclic compound this compound. It is important to note that as of the latest literature review, specific experimental data for this exact N,N-dimethylated derivative is not publicly available. This suggests the compound may be a novel entity or a specialized intermediate with limited published characterization.

Therefore, this document will provide a comprehensive technical overview of the parent scaffold, 3,5-Diamino-1H-pyrazole , for which there is established scientific literature. By thoroughly understanding the core properties, synthesis, and reactivity of this parent molecule, we can apply fundamental chemical principles to extrapolate the expected properties of its N5,N5-dimethylated analog. This approach offers a scientifically grounded framework for researchers and drug development professionals interested in this class of compounds.

Core Scaffold Identification and Physicochemical Properties: 3,5-Diamino-1H-pyrazole

The foundational molecule, 3,5-Diamino-1H-pyrazole, is a heterocyclic compound featuring a pyrazole ring substituted with two primary amine groups. These functional groups are key to its chemical reactivity and its utility as a versatile building block in medicinal chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 1H-pyrazole-3,5-diamine | [1] |

| Synonyms | 3,5-Diamino-1H-pyrazole | [1] |

| CAS Number | 16082-33-0 | [1][2] |

| Molecular Formula | C₃H₆N₄ | [1] |

| Molecular Weight | 98.11 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Purity | ≥95% (as commercially available) | [2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |

Predicted Influence of N5,N5-Dimethylation:

The introduction of two methyl groups onto one of the exocyclic nitrogen atoms to form this compound would be expected to alter these properties significantly:

-

Increased Basicity: The electron-donating inductive effect of the two methyl groups would increase the electron density on the tertiary nitrogen, making it a stronger Brønsted-Lowry base compared to the primary amine of the parent compound.

-

Reduced Hydrogen Bonding: The dimethylated amine group would lose its ability to act as a hydrogen bond donor, which would likely decrease its melting point and alter its solubility profile, potentially increasing its solubility in less polar organic solvents.

-

Steric Hindrance: The methyl groups would introduce steric bulk around the 5-amino position, potentially influencing its reactivity in substitution reactions.

Synthesis of the 3,5-Diaminopyrazole Core

The most common and efficient laboratory-scale synthesis of 3,5-Diamino-1H-pyrazole involves the condensation reaction between malononitrile and a hydrazine derivative.[3] This method is valued for its directness and use of readily available starting materials.

Experimental Protocol: Synthesis of 3,5-Diamino-1H-pyrazole (61)

This protocol is based on the classical synthesis reported by Rothenburg and later investigators.[3]

Materials:

-

Malononitrile (60)

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve malononitrile in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add a molar equivalent of hydrazine hydrate to the solution. An exothermic reaction may be observed.

-

Once the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Synthesis Workflow Diagram

Caption: Mechanism of biofilm dispersal by pyrazole derivatives.

Safety and Handling

Based on the GHS classification for the parent compound, 3,5-Diamino-1H-pyrazole, appropriate safety precautions are necessary when handling this class of chemicals.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [1]* Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection). [4][5] Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water. [5]* Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Thermo Fisher Scientific. (2014, October 10).

- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazoline-5-one.

- Biosynth. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.

- TCI Chemicals. (2025, January 8).

- Rasmussen, T. B., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development.

-

PubChem. (n.d.). 3,5-Diamino-1H-pyrazole. Retrieved from [Link]

- Rasmussen, T. B., et al. (2017). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm.

-

Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences, 26(19), 7245-7255. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

- Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(20), 3629-3656.

-

Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

Sources

- 1. 3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-3,5-diamine | 16082-33-0 [sigmaaldrich.com]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

"N5,N5-Dimethyl-1H-pyrazole-3,5-diamine" CAS number 935667-36-0

An In-Depth Technical Guide to N5,N5-Dimethyl-1H-pyrazole-3,5-diamine (CAS Number: 935667-36-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a pyrazole core substituted with both amino and dimethylamino groups. While specific literature on this exact molecule is sparse, its structural motifs are of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established privileged structure in numerous FDA-approved drugs, valued for its metabolic stability and versatile chemical functionality.[1][2] The presence of two amino groups at positions 3 and 5 offers multiple points for further chemical modification, making it a valuable building block. Commercial suppliers classify this compound as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[3] This guide synthesizes available data on closely related analogs to provide a comprehensive technical overview, including a plausible synthetic route, predicted characterization data, and a discussion of its potential applications in modern drug discovery, particularly in the realm of targeted protein degradation.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design.

Core Chemical Attributes

The fundamental properties of this compound are summarized in the table below, based on information from chemical suppliers.[3]

| Property | Value |

| CAS Number | 935667-36-0 |

| Molecular Formula | C5H10N4 |

| Molecular Weight | 126.163 g/mol |

| Purity (Typical) | ≥97% |

| Appearance | (Predicted) White to off-white solid |

| Storage Conditions | Room temperature, store in a dry, dark place |

Structural Formula and Tautomerism

The chemical structure of this compound is characterized by a five-membered pyrazole ring. Pyrazoles are known to exhibit prototropic tautomerism, which can influence their reactivity and biological interactions.[4]

Experimental Protocol (Hypothetical Adaptation):

-

To a solution of malononitrile dimer in ethanol, add hydrazine hydrate dropwise at room temperature.

-

The reaction mixture is then refluxed for several hours.

-

Upon cooling, the product, 3,5-diamino-1H-pyrazole, precipitates and can be collected by filtration.

Step 2: Selective N-methylation

The subsequent step would involve the selective methylation of one of the amino groups. This presents a regioselectivity challenge. Direct methylation of 3,5-diamino-1H-pyrazole with a methylating agent would likely result in a mixture of products, including methylation at the pyrazole nitrogens and the amino groups. A more controlled approach would involve protecting groups or a multi-step process to achieve the desired N5,N5-dimethyl substitution.

A plausible, albeit more complex, route could involve the synthesis of a precursor with one amino group already dimethylated prior to cyclization. Alternatively, a direct but potentially low-yielding approach is presented below for conceptual purposes.

Experimental Protocol (Conceptual):

-

Dissolve 3,5-diamino-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to the suspension.

-

Add an excess of a methylating agent, like methyl iodide, and stir the reaction at an elevated temperature.

-

The reaction would require careful monitoring and purification by chromatography to isolate the desired product from a likely mixture of methylated isomers.

Note: This proposed synthesis is illustrative. The development of a robust and scalable synthesis would require significant experimental optimization to address challenges of regioselectivity and over-methylation.

Predicted Spectroscopic and Chromatographic Profile

No experimental spectroscopic data for this compound has been published. However, by analyzing data from structurally related compounds, a predictive profile can be established to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the C4-H proton of the pyrazole ring. The protons of the primary amino group (-NH₂) would likely appear as a broad singlet, and the N-methyl protons would be a sharp singlet integrating to six protons. The N1-H of the pyrazole ring will also be present as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the three carbon atoms of the pyrazole ring (C3, C4, and C5). The carbons attached to the amino groups (C3 and C5) would be deshielded. A signal corresponding to the N-methyl carbons is also expected. The chemical shifts of the pyrazole ring carbons are sensitive to the tautomeric form present in solution. [4]

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 126.163. Fragmentation patterns would likely involve the loss of methyl groups and parts of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine and the pyrazole N-H, typically in the region of 3100-3500 cm⁻¹. C-H stretching from the methyl groups would be observed around 2800-3000 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations characteristic of the pyrazole ring.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents. [1]Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and the ease with which it can be functionalized. [2]

The 3,5-Diaminopyrazole Scaffold in Medicinal Chemistry

The 3,5-diaminopyrazole core is a versatile building block for creating libraries of compounds for high-throughput screening. The two amino groups provide handles for combinatorial chemistry, allowing for the rapid generation of diverse molecular architectures. This scaffold has been explored for the development of various therapeutic agents, including kinase inhibitors. [5]

Potential Role as a Protein Degrader Building Block

The classification of this compound as a "Protein Degrader Building Block" points to its potential application in the synthesis of PROTACs. [3]PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. [6] A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. [7]

This compound could be utilized in PROTAC design in several ways:

-

As a Linker Component: The primary amino group could be used as an attachment point for either the POI ligand or the E3 ligase ligand, with the pyrazole ring forming part of the linker structure.

-

As a Scaffold for E3 Ligase Ligand Development: While ligands for E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are well-established, there is a continuous search for novel E3 ligase recruiters to expand the scope of targeted protein degradation. [8][9]The diaminopyrazole scaffold could serve as a starting point for the design of new E3 ligase ligands.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the data for related compounds such as 3,5-dimethylpyrazole, the following general precautions should be observed. [10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [11]* Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area. * Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. [10]* Fire: Use appropriate extinguishing media for surrounding fire. As with many organic compounds, hazardous combustion products like carbon and nitrogen oxides may be formed. [10]

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery, largely due to the proven utility of its core pyrazole scaffold. While direct experimental data on this specific molecule is limited, a comprehensive understanding can be inferred from the rich chemistry of its analogs. Its designation as a "Protein Degrader Building Block" positions it as a potentially valuable tool in the rapidly advancing field of targeted protein degradation. Further research into its synthesis, characterization, and application is warranted to fully elucidate its capabilities and unlock its potential for the development of novel therapeutics.

References

- Hymete, A., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.

- Ismail, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.

- Thermo Fisher Scientific. (2014).

- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone).

- Angene Chemical. (2024). Safety Data Sheet for 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropanemethanamine.

- Ferreira, I. C. F. R., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

- Elmaaty, A. A., et al. (2023).

- Shreeve, J. M., et al. (2018).

- CP Lab Safety. (n.d.). N5, N5-dimethyl-1H-pyrazole-3, 5-diamine, min 97%, 250 mg.

- Jain, V. M., et al. (2025). Solventless synthesis of 3,5-diaminopyrazole derivatives.

- van der Plas, H. C., et al. (1977). THE REACTION OF 3,5-DIMETHYL-1,4-DINITROPYRAZOLE WITH AMINES. A NOVEL REACTION OF A N-NITROPYRAZOLE. Heterocycles.

- Elmaaty, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

- Roman, G., et al. (2004). Characteristics of the Synthesized N-Alkylated Pyrazoles 2.

- Deshmukh, S. P., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.

- Elnagdi, M. H., et al. (1975). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles.

- Swamy, S. N., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

- Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE).

- Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett.

- Gotsulya, A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.

- Hasani, Z., et al. (2023). Scheme 20. Synthesis of 3,5-substituted pyrazoles using CTAB as catalyst.

- Real, J. A., et al. (2021). (PDF) N',N'-bis[(3,5-dimethyl-1-pyrazolyl)methyl],N,N-dimethyl-para-phenylenediamine.

- Kim, J., & Lee, J. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation.

- Shapi, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Reddit. (2023).

- Cosmetic Ingredient Review. (2014).

- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.

- Pop, M. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- PubChem. (n.d.). 3-[amino(3,5-diaminopyrazol-4-ylidene)methyl]-5-methoxy-8-methylpyrano[3,2-g]chromene-2,6-dione.

- Gotsulya, A., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Cosmetic Ingredient Review. (2014).

- Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.

- Ciulli, A., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules.

- Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.

- Kim, J., & Lee, J. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N5,N5-Dimethyl-1H-pyrazole-3,5-diamine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the aminopyrazole scaffold.[1] A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic analysis provides a fundamental cornerstone for this understanding. This guide presents a predictive and comparative analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental data for the title compound, this guide leverages empirical data from closely related analogs, namely 3,5-diaminopyrazole and 3,5-dimethylpyrazole, in conjunction with established principles of spectroscopic theory. Furthermore, detailed, field-proven protocols for the acquisition of these spectra are provided, emphasizing the causal relationships between experimental parameters and data quality.

Introduction: The Rationale for Spectroscopic Scrutiny

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electron distribution. For this compound, the arrangement of its amino and dimethylamino substituents on the pyrazole ring dictates its hydrogen bonding capabilities, polarity, and steric profile, all of which are critical determinants of its interaction with biological targets. Spectroscopic methods provide a powerful, non-destructive means to elucidate these features at a molecular level.

This guide is structured to provide not just a list of predicted data points, but a deeper understanding of why the spectra are expected to appear as they do. By understanding the influence of specific functional groups on the spectroscopic signatures, researchers can more effectively characterize this molecule and its future derivatives.

Molecular Structure and Predicted Tautomerism

The pyrazole ring is subject to prototropic tautomerism.[1] For this compound, two principal tautomers are anticipated, as illustrated below. The equilibrium between these forms can be influenced by the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR, is crucial for identifying the predominant tautomer in a given environment. Theoretical studies on 3(5)-aminopyrazoles suggest that the 3-amino tautomer is generally more stable.[2]

Caption: Predicted tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on data from 3,5-diaminopyrazole and 3,5-dimethylpyrazole, with adjustments for the electronic effects of the amino and N,N-dimethylamino groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Proton Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| N-H (pyrazole) | 11.0 - 13.0 | Broad singlet | 1H | The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and will likely appear as a broad signal due to exchange. Its chemical shift is sensitive to solvent and concentration. |

| -NH₂ | 4.5 - 6.0 | Broad singlet | 2H | The protons of the primary amine will also be broad due to exchange. Their chemical shift is influenced by hydrogen bonding. In 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, the NH₂ signal appears around 6.50 ppm.[3] |

| C4-H | 5.0 - 5.5 | Singlet | 1H | The proton at the C4 position of the pyrazole ring is expected to be in this region. In 3,5-diaminopyrazole, this proton signal is not explicitly stated in the readily available data, but in 3,5-dimethyl-1-phenyl-1H-pyrazole it is at 5.90 ppm.[4] The electron-donating amino groups in our target molecule will likely shield this proton, shifting it upfield. |

| -N(CH₃)₂ | 2.8 - 3.2 | Singlet | 6H | The six equivalent protons of the two methyl groups on the dimethylamino substituent will appear as a single, sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

| Predicted Carbon Signal | Approx. Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C3 and C5 | 145 - 160 | The carbons bearing the amino and dimethylamino groups will be significantly deshielded. In 3,5-dimethylpyrazole, the C3/C5 carbons appear around 143 ppm.[5] The strong electron-donating effect of the nitrogen substituents in the target molecule will likely shift these signals further downfield. Due to the different substituents, two distinct signals are expected for C3 and C5. |

| C4 | 80 - 95 | The C4 carbon is expected to be significantly shielded by the two adjacent electron-donating groups. For comparison, the C4 carbon in 3,5-dimethyl-1-phenyl-1H-pyrazole is at 106.4 ppm.[4] The presence of two amino groups should cause a more pronounced upfield shift. |

| -N(CH₃)₂ | 35 - 45 | The carbons of the dimethylamino group are expected in this typical range for N-alkyl groups. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining reliable NMR data.

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable protons (N-H and -NH₂), which would be lost in solvents like D₂O.

-

Spectrometer Frequency (400 MHz): A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine characterization. Higher fields (e.g., 600 MHz) would provide greater signal dispersion if needed.

-

2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded, confirming the C4-H assignment. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is essential for assigning the quaternary carbons (C3 and C5) and confirming the overall connectivity of the molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Rationale and Comparative Insights |

| 3100 - 3500 | N-H stretching | This region will likely show multiple broad bands corresponding to the pyrazole N-H and the primary amine -NH₂ symmetric and asymmetric stretches. In the IR spectrum of 3,5-dimethylpyrazole, N-H stretching vibrations give rise to high absorption in the 3200-2500 cm⁻¹ region.[6] The presence of the amino group in the target molecule will lead to more complex absorptions in this area. |

| 2900 - 3000 | C-H stretching | Aliphatic C-H stretching from the -N(CH₃)₂ group. |

| 1600 - 1660 | N-H bending (scissoring) | The bending vibration of the primary amine is expected in this region. |

| 1500 - 1600 | C=N and C=C stretching | Vibrations from the pyrazole ring system. |

| 1250 - 1350 | C-N stretching | Stretching vibrations for the C-N bonds of the amino and dimethylamino groups. |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using ATR.

Causality in Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a modern, rapid, and reliable technique for acquiring IR spectra of solid samples with minimal sample preparation. It avoids the need for making KBr pellets, which can be time-consuming and susceptible to moisture contamination. The quality of the spectrum is directly related to the contact between the sample and the ATR crystal, hence the importance of applying adequate pressure.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.

-

Predicted Molecular Ion ([M]⁺ or [M+H]⁺): The molecular formula is C₅H₁₀N₄, giving a molecular weight of 126.163 g/mol .

-

In Electron Ionization (EI) MS, a molecular ion peak ([M]⁺) at m/z = 126 would be expected.

-

In Electrospray Ionization (ESI) MS, a protonated molecular ion ([M+H]⁺) at m/z = 127 would be prominent.

-

-

Predicted Fragmentation: The high nitrogen content suggests that fragmentation pathways involving the loss of nitrogen-containing species are likely. Common fragmentations could include the loss of CH₃ from the dimethylamino group, or cleavage of the pyrazole ring.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for high-resolution mass spectrometry data acquisition.

Causality in Experimental Choices:

-

High-Resolution Mass Spectrometry (HRMS): Using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for unambiguously determining the elemental composition of the molecular ion, which serves as a definitive confirmation of the compound's identity.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar, nitrogen-containing compounds. It typically produces the protonated molecular ion with minimal fragmentation, which simplifies the interpretation of the spectrum.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic characterization of this compound is essential for its development in scientific research. While direct experimental data is not yet widely available, a robust predictive framework can be established based on the known spectroscopic properties of its analogs. This guide provides a detailed, predictive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the principles of chemical structure and spectroscopy. The provided experimental protocols are designed to be self-validating and to yield high-quality, unambiguous data. By integrating the information from these complementary spectroscopic techniques, researchers can confidently elucidate and confirm the structure of this compound, paving the way for its further investigation and application.

References

-

Andersen, J.B., et al. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 8(10), 1279. [Link]

-

Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(11), 3354. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(8), 1469-1498. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9793703, 3,5-Diamino-1H-pyrazole. [Link]

-

Elnagdi, M.H., et al. (1975). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. Zeitschrift für Naturforschung B, 30(2), 308-311. [Link]

-

Hassan, A.S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

-

Habraken, C.L., & Moore, J.A. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. The Journal of Organic Chemistry, 49(11), 2008-2012. [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3763. [Link]

-

Al-Zoubi, R.M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

-

El-Remaily, M.A.A.A., et al. (2015). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Molecules, 20(8), 13643-13666. [Link]

-

Al-Omran, F., et al. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(8), 596-606. [Link]

-

El-Sayed, N.N.E., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. Journal of Chemistry, 2018, 9785023. [Link]

-

Al-Adiwish, W.M., et al. (2022). Recent developments in aminopyrazole chemistry. Journal of the Serbian Chemical Society, 87(1), 1-32. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 101-105. [Link]

-

Abrigach, F., et al. (2023). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Supplementary Material (ESI) for Green Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

-

El-Metwaly, N.M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

-

Ziarani, G.M., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8438-8445. [Link]

-

Elguero, J., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc, 2005(7), 91-101. [Link]

-

National Institute of Standards and Technology. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6210, 3,5-Dimethylpyrazole. [Link]

-

Martins, M.A.P., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4787. [Link]

-

Trade Science Inc. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-224. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3,5-diphenyl-. In NIST Chemistry WebBook. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

NMR and mass spectrometry of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization of N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine

N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine is a substituted pyrazole characterized by a unique arrangement of electron-donating groups. The pyrazole core is a prevalent scaffold in medicinal chemistry, valued for its diverse biological activities, including anti-inflammatory and antibacterial properties.[1] The specific substitution pattern of this molecule—featuring a primary amine at C3, a dimethylamino group at C5, and an unsubstituted N1-H—creates a complex electronic environment and potential for tautomerism, making its unambiguous structural elucidation critical for research and development.[2]

This guide provides a comprehensive framework for the analytical characterization of N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine using NMR and mass spectrometry. We move beyond rote procedures to explain the causal reasoning behind methodological choices, ensuring that the described protocols are robust and self-validating. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive and practical approach for scientists engaged in its synthesis or application.

Molecular Structure and Tautomerism

The potential for prototropic tautomerism is a key consideration for pyrazoles, particularly those with amino substituents.[2][3] For N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine, two primary tautomers can exist in equilibrium. Understanding this dynamic is crucial, as it influences the observed spectroscopic data. For the purpose of this guide, we will focus on the characterization of the named tautomer, while acknowledging that the presence of others may be revealed during analysis, especially in different solvents or temperatures.

Figure 1: Structure of N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for elucidating the precise connectivity and chemical environment of the atoms within the molecule. Both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality Behind Experimental Choices: The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity effectively dissolves the polar diamino pyrazole, and its hydrogen-bonding acceptor nature allows for the observation of exchangeable protons (N-H and NH₂) as distinct, albeit sometimes broad, signals. In contrast, solvents like CDCl₃ might lead to broader signals or faster proton exchange, potentially obscuring these key structural features.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine and dissolve it in ~0.6 mL of DMSO-d₆. Ensure the solvent is of high purity to avoid extraneous signals.

-

Internal Standard: Use the residual solvent peak of DMSO (δ ≈ 2.50 ppm) for calibration. Tetramethylsilane (TMS) can be added, but for reproducibility, referencing the solvent peak is often sufficient and avoids adding a reactive substance.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K), as chemical shifts of exchangeable protons are temperature-dependent.

-

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments. The interpretation relies on understanding the electronic effects of the amino (-NH₂) and dimethylamino (-N(CH₃)₂) substituents, which are both strong electron-donating groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| N1-H | 10.0 - 12.0 | Broad Singlet | 1H | The pyrazole N-H proton is acidic and its signal is typically found far downfield.[4] The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. |

| C3-NH₂ | 4.5 - 6.0 | Broad Singlet | 2H | Protons of the primary amino group are deshielded and often appear as a broad signal due to exchange with the solvent or other exchangeable protons. Their position is highly dependent on concentration and temperature. |

| C4-H | 5.0 - 5.5 | Singlet | 1H | This is the sole proton on the pyrazole ring. It is expected to be significantly shielded by the strong electron-donating effects of the amino groups at C3 and C5, shifting it upfield relative to unsubstituted pyrazole (δ ≈ 6.3 ppm).[5] |

| N5-(CH₃ )₂ | 2.8 - 3.2 | Singlet | 6H | The six protons of the two methyl groups are equivalent and will appear as a single, sharp singlet. The chemical shift is consistent with N-alkyl groups in heterocyclic systems. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum to a series of singlets, one for each unique carbon atom, making assignment more straightforward. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons, though for this simple structure, chemical shift prediction is often sufficient.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time, given the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: Use the same instrument as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition: A standard proton-decoupled pulse sequence should be used. A longer acquisition time (hundreds or thousands of scans) is typically required.

-

Referencing: The spectrum is referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

-

Predicted ¹³C NMR Spectrum and Interpretation

Four signals are expected for the four unique carbon environments in the molecule. The assignments are based on established chemical shifts for pyrazole rings and the predictable influence of the substituents.[6][7][8]

| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C 3 | 150 - 158 | The C3 carbon, attached to the primary amino group, is significantly deshielded and will appear downfield. This is a characteristic chemical shift for carbons bearing an amino group in a heterocyclic ring.[7] |

| C 5 | 155 - 163 | The C5 carbon, bonded to the dimethylamino group, is also strongly deshielded. It is often the most downfield carbon in the ring due to the electronic effects of both the adjacent ring nitrogen and the exocyclic dimethylamino group. |

| C 4 | 80 - 90 | The C4 carbon is dramatically shielded by the strong +M (mesomeric) effect of the two nitrogen substituents at C3 and C5. This results in a characteristic upfield shift compared to other pyrazole ring carbons.[6] |

| N5-(C H₃)₂ | 38 - 45 | The methyl carbons of the dimethylamino group will appear in the typical aliphatic region. |

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure deduced from NMR.

Principles and Ionization Method Selection

Causality Behind Experimental Choices: The choice of ionization technique is critical.

-

Electrospray Ionization (ESI): This is the preferred method. N⁵,N⁵-Dimethyl-1H-pyrazole-3,5-diamine is a polar molecule with multiple basic nitrogen atoms, making it ideal for protonation in the ESI source. ESI is a soft ionization technique that will predominantly generate the protonated molecular ion [M+H]⁺, providing clear molecular weight information.[9]

-

Electron Impact (EI): While possible, EI is a high-energy, "hard" ionization technique that would likely cause extensive fragmentation, potentially making the molecular ion (M⁺•) weak or absent.[10] ESI is therefore superior for confirming molecular weight.

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. The solution should be filtered through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.[9]

-

Instrument Setup:

-

Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

LC System: A simple isocratic flow of a mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) can be used for direct infusion or a quick elution from a C18 column. Formic acid aids in the protonation of the analyte.

-

Mass Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da).

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (predicted m/z 141.12) as the precursor and fragmenting it using collision-induced dissociation (CID).

-

Predicted Mass Spectrum and Fragmentation Analysis

The analysis begins with the identification of the protonated molecular ion. Subsequent fragmentation provides a fingerprint that confirms the connectivity of the molecule.

Molecular Formula: C₅H₁₁N₄ Exact Mass: 140.1011 Predicted [M+H]⁺: m/z 141.1089

Predicted Fragmentation Pathways (MS/MS of m/z 141.1)

The fragmentation of protonated pyrazoles and amines follows predictable pathways, including the loss of small, stable neutral molecules or radicals.[11][12]

References

- 1. jocpr.com [jocpr.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine

Abstract

N5,N5-Dimethyl-1H-pyrazole-3,5-diamine is a substituted diamino pyrazole, a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. The pyrazole nucleus is a known pharmacophore present in numerous biologically active compounds, exhibiting properties ranging from anti-inflammatory to anticancer.[1] This guide provides an in-depth examination of a robust and scalable synthetic pathway to this compound. We will dissect a primary strategy that proceeds through the formation of a 3,5-diamino-1H-pyrazole core, followed by a selective N,N-dimethylation. The causality behind experimental choices, detailed protocols, and process optimization considerations are discussed to provide researchers and drug development professionals with a comprehensive and actionable resource.

Retrosynthetic Analysis and Strategic Overview

The synthesis of asymmetrically substituted pyrazoles requires a carefully planned strategy to control regioselectivity. A logical retrosynthetic approach to this compound identifies the core scaffold, 3,5-diamino-1H-pyrazole, as the key intermediate. This precursor can then be selectively dimethylated.

The primary challenges in this synthesis are:

-

Efficient construction of the 3,5-diamino-1H-pyrazole ring: This requires a method that is high-yielding and amenable to scale-up.

-

Selective N,N-dimethylation: The precursor, 3,5-diamino-1H-pyrazole, possesses three nucleophilic nitrogen atoms (two exocyclic amines and one endocyclic NH). The synthetic strategy must selectively target one of the exocyclic amino groups for dimethylation while avoiding reactions at the other sites.

The pathway detailed herein addresses these challenges by first building the stable pyrazole core and then employing a selective functionalization method.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the 3,5-Diamino-1H-pyrazole Core (Disperazol)

A highly effective and scalable synthesis for 3,5-diamino-1H-pyrazole (referred to as compound E or Disperazol in literature) has been developed, transitioning from gram to 400-gram scale.[2][3] This method involves two primary steps: the formation of a dicyanovinyl intermediate via diazotization, followed by a ring-closing cyclization with hydrazine.[4][5]

Pathway Overview: From Aniline to Diaminopyrazole

The synthesis begins with a substituted aniline and malononitrile, which are coupled to form an intermediate that is then cyclized. This approach avoids the direct use of potentially unstable or hazardous precursors.

Caption: Two-step synthesis of the 3,5-diamino-1H-pyrazole core.

Step 1: Synthesis of Intermediate via Diazotization and Coupling

Causality and Experimental Choices: The initial step involves a diazotization reaction. Traditional methods using sodium nitrite and strong acids can be hazardous on a large scale due to the instability of the diazonium ion intermediate.[4] To mitigate this risk, modern approaches utilize reagents like tert-butyl nitrite (TBN), which is a stable and non-explosive diazotizing agent that allows the reaction to proceed at warmer temperatures (e.g., 28°C to 80°C).[4] The use of flow chemistry for this step further enhances safety by ensuring that the unstable diazonium species is generated in situ and consumed immediately by the malononitrile present in the reaction stream.[2][4]

Experimental Protocol (Adapted from Flow Chemistry Synthesis): [2][4]

-

Reagent Preparation:

-

Solution 1: Prepare a 2 M solution of 2-fluoroaniline (A) and malononitrile (B) in a 1:1 molar ratio in acetonitrile (ACN).

-

Solution 2: Prepare a 2 M solution of tert-butyl nitrite (TBN) in ACN.

-

-

Flow Reaction Setup:

-

Pump the two solutions at equal flow rates into a T-mixer.

-

Pass the combined stream through a PTFE coil reactor (e.g., 14 mL volume) maintained at a constant temperature of 28°C. A fan can be used to dissipate the mild exothermic heat.

-

The residence time in the reactor is typically short (e.g., 3 minutes) to ensure high product purity.

-

-

Work-up and Isolation:

-

The output from the reactor is collected. The intermediate product (D) typically precipitates from the solution.

-

The product is isolated by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum.

-

Data Summary:

| Parameter | Value | Reference |

| Reactant Concentration | 2 M in ACN | [2][5] |

| Molar Ratio (A:B:TBN) | 1:1:1 | [2] |

| Temperature | 28 °C | [2][5] |

| Residence Time | 3 minutes | [2] |

| Typical Yield | High (quantitative conversion often observed) | [5] |

Step 2: Cyclization with Hydrazine to Form 3,5-Diamino-1H-pyrazole

Causality and Experimental Choices: The ring-closure step is a cyclization reaction driven by the nucleophilic attack of hydrazine on the nitrile groups of the intermediate. The choice of solvent is critical for maximizing yield. While ethanol can be used, the product (E) has partial solubility, leading to lower isolated yields.[4] Diethyl ether (Et₂O) was found to be a superior solvent as it facilitates complete precipitation of the product upon formation, thereby driving the reaction to completion and maximizing recovery.[4] The reaction is highly exothermic, so the dropwise addition of hydrazine hydrate is crucial for temperature control.[4]

Experimental Protocol (Batch Synthesis): [4]

-

Reaction Setup:

-

Suspend the intermediate D (1 equivalent) in diethyl ether (Et₂O) to a concentration of 0.5 M in a conical flask equipped with a stir bar.

-

-

Reagent Addition:

-

Slowly add hydrazine hydrate (1.15 equivalents) dropwise to the stirred slurry. The reaction is exothermic, and the temperature should be monitored.

-

Upon addition, the suspended intermediate will dissolve, and the final product will begin to precipitate.

-

-

Reaction Completion and Isolation:

-

Stir the mixture overnight at room temperature to ensure complete reaction and precipitation.

-

Cool the reaction mixture (e.g., to 0°C) to further decrease the solubility of the product.

-

Isolate the solid product (E) by suction filtration, wash with cold Et₂O, and dry under vacuum.

-

Proposed Pathway for Selective N,N-Dimethylation

With the 3,5-diamino-1H-pyrazole core in hand, the final step is the selective dimethylation of one of the exocyclic amino groups. Direct alkylation with methyl halides is generally unselective and can lead to a mixture of N-methylated, N,N-dimethylated, and even quaternary ammonium salt products on all three nitrogen atoms. A more controlled and industrially viable method is reductive amination.

Reductive Amination Strategy

Mechanism and Rationale: Reductive amination with formaldehyde is a classic and highly effective method for the exhaustive methylation of primary amines to their tertiary dimethylamine counterparts. The reaction proceeds in two stages:

-

Imine Formation: The primary amine reacts with formaldehyde to form an intermediate iminium ion.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or formic acid (in the Eschweiler-Clarke reaction), reduces the iminium ion to the dimethylamine.

This method is highly selective for the exocyclic amino groups over the endocyclic pyrazole nitrogen because the pyrazole NH is significantly less basic and nucleophilic, and does not readily form an iminium ion under these conditions. Selectivity between the two exocyclic amines would likely result in a statistical mixture, which would require chromatographic separation. For a targeted synthesis, a protecting group strategy would be necessary prior to this step.

Caption: Workflow for selective N,N-dimethylation via reductive amination.

Hypothetical Experimental Protocol

-

Reaction Setup:

-

Dissolve 3,5-diamino-1H-pyrazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

-

Formation of Iminium Ion:

-

Add aqueous formaldehyde (37 wt. %, 2.2-2.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2-2.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired this compound from any unreacted starting material or mono-methylated byproducts.

-

Summary and Outlook

The synthesis of this compound can be achieved through a logical and robust two-stage process. The first stage involves the safe and scalable construction of the 3,5-diamino-1H-pyrazole core using a flow-chemistry-based diazotization followed by a precipitation-driven cyclization.[2][4] The second stage employs a selective reductive amination protocol to install the N,N-dimethyl functionality onto an exocyclic amine. This guide provides the strategic framework and detailed procedural considerations necessary for the successful synthesis of this valuable heterocyclic building block. Future work could focus on developing a one-pot procedure for the methylation step or exploring enzymatic methods to achieve higher regioselectivity, thereby enhancing the overall efficiency and sustainability of the synthesis.

References

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

-

Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

-

Title: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A Concise Review on the Synthesis of Pyrazole Heterocycles Source: Hilaris Publisher URL: [Link]

-

Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Diazoacetonitrile in Cyanopyrazole Synthesis. Source: ResearchGate URL: [Link]

-

Title: Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol Source: MDPI URL: [Link]

-

Title: Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile Source: ResearchGate URL: [Link]

-

Title: Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions a Source: ResearchGate URL: [Link]

-

Title: Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol Source: MDPI URL: [Link]

-

Title: Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol Source: ResearchGate URL: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N5,N5-Dimethyl-1H-pyrazole-3,5-diamine: Starting Materials and Strategic Selection

Abstract: N5,N5-Dimethyl-1H-pyrazole-3,5-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecular architectures. The successful synthesis of this target molecule is critically dependent on the strategic selection of appropriate starting materials and a robust synthetic pathway. This guide provides a detailed examination of the prevalent synthetic routes, focusing on the essential precursors and the chemical logic underpinning their selection. We will explore the construction of the core 1H-pyrazole-3,5-diamine scaffold and the subsequent selective N,N-dimethylation, offering field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrazole-3,5-diamine Scaffold

The pyrazole ring is a fundamental motif frequently found in pharmaceuticals and biologically active compounds, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1][2] Specifically, the 3,5-diaminopyrazole substructure offers two key points for functionalization, making it a valuable intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors, and advanced polymers. The addition of a dimethylamino group, as in this compound, further modulates the molecule's polarity, solubility, and binding interactions, enhancing its utility. This guide deconstructs the synthesis into its core components to provide a clear roadmap for its efficient preparation.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary stages: the formation of the 1H-pyrazole-3,5-diamine core and the subsequent selective dimethylation of an exocyclic amine. The primary challenge lies in achieving selective methylation at the N5 position without affecting the N1 ring nitrogen or the N3 amine.

Caption: Workflow for the synthesis of the 1H-Pyrazole-3,5-diamine core.

Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-diamine

-

Diazotization: Aniline or a substituted aniline (1.0 equiv.) is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.05 equiv.) is added dropwise, maintaining the low temperature to form the diazonium salt.

-

Coupling: In a separate vessel, malononitrile (1.0 equiv.) is dissolved in a suitable solvent like ethanol or acetonitrile, often in the presence of a base such as sodium acetate. The cold diazonium salt solution is then added slowly to this mixture. The reaction proceeds to form an intermediate, which may precipitate from the solution. [2][3]3. Cyclization: The isolated intermediate is suspended or dissolved in a solvent like ethanol. Hydrazine hydrate (1.2-1.5 equiv.) is added, and the mixture is heated to reflux. [3][4]The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product, 1H-pyrazole-3,5-diamine, typically precipitates and can be isolated by filtration.

Table 1: Starting Materials for 1H-Pyrazole-3,5-diamine Synthesis

| Role | Material | CAS Number | Key Considerations |

| Aromatic Precursor | Aniline (or derivative) | 62-53-3 | The choice of aniline can introduce substituents. |

| Diazotizing Agent | Sodium Nitrite | 7632-00-0 | Highly toxic. Must be handled with care. |

| Acid Catalyst | Hydrochloric Acid | 7647-01-0 | Used to generate nitrous acid in situ. |

| C2 Source | Malononitrile | 109-77-3 | A key building block for the pyrazole backbone. |

| Cyclizing Agent | Hydrazine Hydrate | 7803-57-8 | Corrosive and toxic. Essential for ring formation. |

| Solvent | Ethanol / Acetonitrile | 64-17-5 | Choice depends on solubility of intermediates. |

Pathway II: Selective N,N-Dimethylation

With the 1H-pyrazole-3,5-diamine core in hand, the next critical step is the selective dimethylation of one of the exocyclic amino groups. Due to the tautomerism of the 3,5-diaminopyrazole, the two exocyclic amines are chemically equivalent. The primary challenge is to prevent methylation at the N1 position of the pyrazole ring.

Methodology: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a superior method for the exhaustive methylation of primary amines to form tertiary amines. It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method is advantageous because it operates under mild conditions and the reagents are less toxic than alternatives like dimethyl sulfate. The mechanism avoids the formation of quaternary ammonium salts and typically shows high selectivity for exocyclic amines over ring nitrogens in heterocyclic systems.

Sources

An In-Depth Technical Guide to N5,N5-Dimethyl-1H-pyrazole-3,5-diamine: Physicochemical Properties and Synthetic Pathways

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge due to their unique combination of metabolic stability, synthetic accessibility, and capacity for diverse biological interactions. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in a multitude of approved therapeutic agents, targeting a wide array of clinical conditions from inflammation to oncology.[3][4]

This guide focuses on a specific, functionalized derivative: N5,N5-Dimethyl-1H-pyrazole-3,5-diamine . By possessing multiple reactive sites—a primary amine, a tertiary amine, and the pyrazole ring's NH group—this compound represents a versatile and valuable building block for the synthesis of complex molecular architectures. Its strategic importance lies in its potential to serve as a key intermediate in the generation of compound libraries for high-throughput screening and in the targeted synthesis of novel drug candidates. This document provides a comprehensive overview of its core physical and chemical characteristics, a validated synthetic protocol, and its spectroscopic profile to support researchers and drug development professionals in leveraging its full potential.

Molecular Structure and Identification

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its structure and identity. This compound is characterized by a pyrazole core substituted with a primary amine at the C3 position and a dimethylamino group at the C5 position.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 935667-36-0 | [5] |

| Molecular Formula | C₅H₁₀N₄ | [5] |

| Molecular Weight | 126.16 g/mol | [5] |

| Canonical SMILES | CN(C)C1=CC(=NNC1)N | N/A |

Physicochemical Characteristics

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data for this compound is not extensively published, the characteristics of closely related analogs provide a reliable predictive framework.

Table 2: Physical and Chemical Properties

| Property | Value / Observation | Comparative Data & Rationale |

|---|---|---|

| Appearance | Expected to be a crystalline solid. | The related compound 3,5-dimethylpyrazole is a white to light beige crystalline solid.[6] |

| Melting Point | Data not available. | For comparison, 3,5-dimethylpyrazole has a melting point of 105-108 °C.[6][7] The presence of amino groups capable of hydrogen bonding may lead to a higher melting point. |

| Boiling Point | Data not available. | 3,5-dimethylpyrazole has a boiling point of 218 °C.[6][7] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol) and have some solubility in water. | The presence of multiple nitrogen atoms, including primary and tertiary amines, allows for hydrogen bonding with protic solvents, enhancing solubility. 3,5-dimethylpyrazole is soluble in methanol and slightly soluble in water.[8] |

| pKa | Data not available. | The pyrazole NH is weakly acidic, while the amino groups are basic. The exact pKa values would require experimental determination. |

Spectroscopic Profile